

Applications of 1,3-Dimethoxy-2-propanol in Pharmaceutical Manufacturing: An Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,3-Dimethoxy-2-propanol**

Cat. No.: **B053713**

[Get Quote](#)

A comprehensive review of publicly available data reveals that while **1,3-Dimethoxy-2-propanol** is cited as a potential building block in pharmaceutical synthesis, detailed experimental protocols and quantitative data for its direct application in the manufacturing of specific Active Pharmaceutical Ingredients (APIs) are not readily available in scientific literature or patent databases.

This document provides a summary of the reported potential applications and physical properties of **1,3-Dimethoxy-2-propanol**. Due to the absence of specific reaction data, a detailed protocol for the synthesis of a structurally related compound, 3-methoxy-1-propanol, is presented for illustrative purposes.

Potential Applications of 1,3-Dimethoxy-2-propanol in Pharmaceutical Context

1,3-Dimethoxy-2-propanol (CAS No: 623-69-8) is suggested to be a useful intermediate in organic synthesis. Its potential roles in pharmaceutical manufacturing are primarily as a:

- Key Intermediate: It is mentioned in connection with the synthesis of heteroarylcaramoylbenzene derivatives, which are investigated as glucokinase activators. [1] Glucokinase activators are a class of drugs being explored for the management of metabolic disorders such as type 2 diabetes.

- Building Block: The structure of **1,3-Dimethoxy-2-propanol**, with its hydroxyl and ether functionalities, makes it a potential starting material for the construction of more complex molecules in multi-step syntheses.

Despite these mentions, specific, replicable protocols detailing reaction conditions, yields, and purification methods for the incorporation of **1,3-Dimethoxy-2-propanol** into a pharmaceutical agent are not described in the available literature.

Physicochemical Properties of 1,3-Dimethoxy-2-propanol

A summary of the key physical and chemical properties of **1,3-Dimethoxy-2-propanol** is provided in the table below. This data is essential for its handling and for predicting its behavior in chemical reactions.

Property	Value
Molecular Formula	C ₅ H ₁₂ O ₃
Molecular Weight	120.15 g/mol
CAS Number	623-69-8
Appearance	Colorless liquid
Boiling Point	172.6 °C at 760 mmHg
Density	0.987 g/cm ³
Flash Point	58.2 °C
Purity	Typically >98%

Data sourced from publicly available chemical databases.

Illustrative Protocol: Synthesis of 3-Methoxy-1-propanol

As a detailed, verifiable protocol for **1,3-Dimethoxy-2-propanol** in pharmaceutical synthesis could not be located, the following section provides an example of a synthetic protocol for a structurally related compound, 3-methoxy-1-propanol. This compound is also used as a building block in the synthesis of pharmaceutically active compounds.[2][3]

Application Note: This protocol describes the alkylation of 1,3-propanediol to produce 3-methoxy-1-propanol, a key intermediate for certain pharmaceutical compounds. The process involves the use of methyl chloride in the presence of a base.

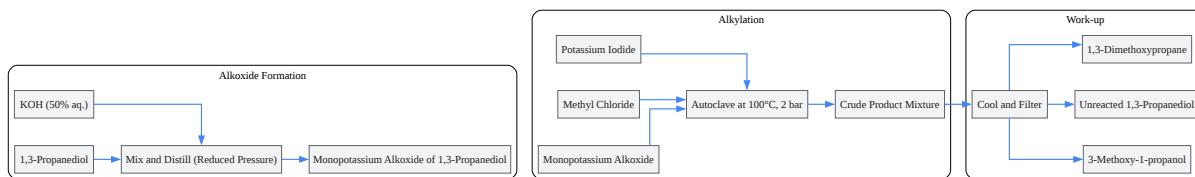
Experimental Protocol: Synthesis of 3-Methoxy-1-propanol

Materials:

- 1,3-propanediol
- Potassium hydroxide (50% aqueous solution)
- Potassium iodide
- Methyl chloride

Procedure:

- Formation of the Alkoxide:
 - Charge a multi-necked flask with 315 g of 1,3-propanediol.
 - Meter in 224 g of a 50% strength by weight aqueous potassium hydroxide solution.
 - Distill the resulting mixture under reduced pressure to remove water, yielding a solution of the monopotassium alkoxide of 1,3-propanediol.
- Alkylation Reaction:
 - Transfer 2060 g of the prepared alkoxide solution and 20 g of potassium iodide to an autoclave under a nitrogen atmosphere.


- Heat the mixture to 100 °C.
- Introduce methyl chloride into the reactor at a pressure of 2 bar over a period of 2 hours.

- Work-up and Analysis:
 - After the reaction is complete, cool the mixture.
 - Remove the precipitated potassium chloride by filtration.
 - The resulting product mixture can be analyzed by gas chromatography.

Quantitative Data for 3-Methoxy-1-propanol Synthesis

Parameter	Value	Reference
Yield of 3-methoxy-1-propanol	85% of theory	[3]
Selectivity for 3-methoxy-1-propanol	96%	[3]
Reaction Temperature	100 °C	[3]
Methyl Chloride Pressure	2 bar	[3]

Process Workflow for 3-Methoxy-1-propanol Synthesis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. CA2268226A1 - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]
- 3. US6100433A - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Applications of 1,3-Dimethoxy-2-propanol in Pharmaceutical Manufacturing: An Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b053713#applications-of-1-3-dimethoxy-2-propanol-in-pharmaceutical-manufacturing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com